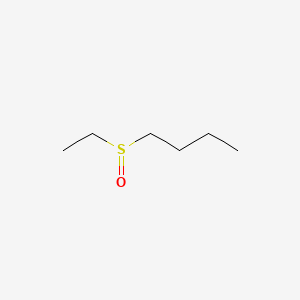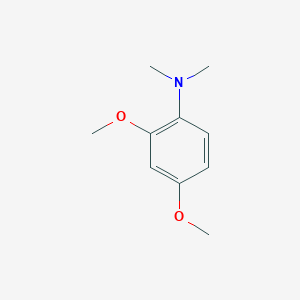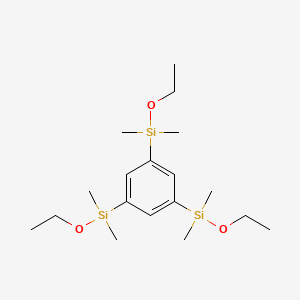
1,3-DIETHYL 2-(METHOXYMETHYL)PROPANEDIOATE
Vue d'ensemble
Description
1,3-DIETHYL 2-(METHOXYMETHYL)PROPANEDIOATE, also known as Diethyl 2-(methoxymethyl)propanedioate, is an organic compound with the molecular formula C9H16O5 and a molar mass of 204.22 g/mol . This compound is a derivative of malonic acid and is used in various chemical reactions and industrial applications.
Mécanisme D'action
Target of Action
Diethyl 2-(methoxymethyl)malonate, also known as 1,3-Diethyl 2-(methoxymethyl)propanedioate or Propanedioic acid, (methoxymethyl)-, diethyl ester, is a derivative of diethyl malonate . The primary targets of this compound are the alpha carbons adjacent to the carbonyl groups in the malonic ester .
Mode of Action
The compound undergoes a chemical reaction known as the malonic ester synthesis . In this reaction, diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .
Biochemical Pathways
The malonic ester synthesis is a key biochemical pathway affected by this compound . This pathway involves the alkylation and decarboxylation of malonic esters, leading to the formation of substituted acetic acids .
Result of Action
The result of the compound’s action is the formation of a substituted acetic acid . This can serve as a precursor for the synthesis of various other compounds, including pharmaceuticals .
Action Environment
The action of Diethyl 2-(methoxymethyl)malonate is influenced by several environmental factors. For instance, the temperature and pH can affect the rate of the malonic ester synthesis . Additionally, the presence of a strong base is necessary for the deprotonation of the alpha carbons .
Analyse Biochimique
Biochemical Properties
It is known that the compound is a derivative of diethyl malonate, which can be deprotonated to form a resonance-stabilized enolate . This enolate can then undergo nucleophilic substitution reactions with alkyl halides, forming new carbon-carbon bonds . This suggests that Diethyl 2-(methoxymethyl)malonate may interact with enzymes and other biomolecules that catalyze or participate in these types of reactions.
Molecular Mechanism
The molecular mechanism of Diethyl 2-(methoxymethyl)malonate is not well understood. As a derivative of diethyl malonate, it may share similar mechanisms. For instance, diethyl malonate can form a resonance-stabilized enolate, which can then undergo nucleophilic substitution reactions with alkyl halides . This process forms new carbon-carbon bonds, which could potentially lead to the formation of more complex molecules .
Metabolic Pathways
Given its structural similarity to diethyl malonate, it may be involved in similar biochemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-DIETHYL 2-(METHOXYMETHYL)PROPANEDIOATE can be synthesized through the alkylation of diethyl malonate with chloromethyl methyl ether in the presence of a base such as sodium ethoxide . The reaction typically proceeds as follows:
- The sodium salt is then reacted with chloromethyl methyl ether to yield this compound.
Diethyl malonate: is treated with to form the sodium salt of diethyl malonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-DIETHYL 2-(METHOXYMETHYL)PROPANEDIOATE undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Alkylation: The compound can be further alkylated at the methoxymethyl group.
Condensation: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Alkylation: Requires alkyl halides and a base such as sodium hydride.
Condensation: Often involves aldehydes or ketones in the presence of a base or acid catalyst.
Major Products Formed
Hydrolysis: Produces diethyl malonate and methanol.
Alkylation: Yields various alkylated derivatives depending on the alkyl halide used.
Condensation: Forms β-keto esters or other complex molecules depending on the reactants.
Applications De Recherche Scientifique
1,3-DIETHYL 2-(METHOXYMETHYL)PROPANEDIOATE is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: As a precursor for the synthesis of polymers and other advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the methoxymethyl group.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Diethyl 2-(ethoxymethyl)malonate: Similar structure but with an ethoxymethyl group instead of methoxymethyl.
Uniqueness
1,3-DIETHYL 2-(METHOXYMETHYL)PROPANEDIOATE is unique due to the presence of the methoxymethyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .
Propriétés
IUPAC Name |
diethyl 2-(methoxymethyl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-4-13-8(10)7(6-12-3)9(11)14-5-2/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCFEHCCMXDRSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(COC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450874 | |
| Record name | Propanedioic acid, (methoxymethyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30379-04-5 | |
| Record name | Propanedioic acid, (methoxymethyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-BROMOPHENYL)METHYL]-CYCLOPROPANECARBOXYLIC ACID](/img/structure/B3050920.png)











